8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
- Hargitai et al. (2018) described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for various transformations, including the production of potential central nervous system drug candidates (Hargitai et al., 2018).
Antifungal and Antibacterial Activities
- Guo Chun (2012) synthesized 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives and evaluated their antifungal activities, finding that several compounds displayed notable antifungal properties (Guo Chun, 2012).
- Al-Hiari et al. (2007) investigated the antibacterial properties of new 8-nitrofluoroquinolone derivatives, showing good activity against S. aureus and potential as antibacterial agents (Al-Hiari et al., 2007).
Antiproliferative and Antiplatelet Activities
- Chen et al. (2010) synthesized oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives and evaluated their antiplatelet and antiproliferative activities, identifying specific compounds with significant activity in these areas (Chen et al., 2010).
Corrosion Detection
- Roshan et al. (2018) demonstrated the use of 8-hydroxyquinoline as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection, offering a method for early-stage detection of corrosion in metal surfaces (Roshan et al., 2018).
Cation Sensing
- Palacios et al. (2007) designed 8-hydroxyquinoline-based ligands with extended conjugated fluorophores for fluorescence-based sensor arrays, effectively distinguishing between cationic analytes (Palacios et al., 2007).
Photoluminescence Studies
- Huo et al. (2015) investigated the photoluminescence properties of new Zn(II) complexes with 8-hydroxyquinoline ligands, demonstrating the influence of substituent volume and electronic effects on emission color and other properties (Huo et al., 2015).
Safety and Hazards
The safety information for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDSPOJPOHHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569015 | |
Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143268-79-5 | |
Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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